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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine or by its former trade name

Gepefrin, is a phenethylamine derivative with a rich history and a promising future in medicinal

chemistry.[1] Its unique structure, featuring a meta-substituted phenol ring and an aminopropyl

side chain, provides a versatile and strategically important scaffold for the development of

novel therapeutic agents.[1] This technical guide offers a comprehensive overview of 3-(2-
aminopropyl)phenol, detailing its physicochemical properties, synthesis, pharmacological

activities, and its application as a foundational building block in contemporary drug discovery

programs. The document provides structured data, detailed experimental protocols, and visual

diagrams to facilitate its use in research and development.

Core Physicochemical Properties
The utility of a molecular building block is fundamentally defined by its chemical and physical

characteristics. 3-(2-Aminopropyl)phenol possesses a favorable profile for further chemical

modification and physiological interaction.
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Property Value Reference

IUPAC Name 3-(2-aminopropyl)phenol [2]

Synonyms

α-Methyl-m-tyramine, m-

Hydroxyamphetamine,

Gepefrine

[1][2]

CAS Number 1075-61-2 [2][3]

Molecular Formula C₉H₁₃NO [2][3]

Molecular Weight 151.21 g/mol [2][3]

Appearance Solid [4]

XLogP3 1.4 [2]

Hydrogen Bond Donor Count 2 PubChem CID 102551

Hydrogen Bond Acceptor

Count
2 PubChem CID 102551

Rotatable Bond Count 2 PubChem CID 102551

Synthesis and Experimental Protocols
The synthesis of 3-(2-aminopropyl)phenol can be achieved through various routes. One

industrially viable method involves a four-step process starting from meta-methoxy

bromobenzene, achieving a comprehensive yield of over 63%.[1] Another common approach

begins with a substituted benzaldehyde and proceeds through a nitrostyrene intermediate.

General Synthetic Pathway from a Substituted
Benzaldehyde
A frequently employed synthetic strategy for producing amphetamine derivatives involves the

reaction of a corresponding benzaldehyde with nitroethane, followed by reduction. This method

can be adapted for 3-(2-aminopropyl)phenol, typically by starting with a protected phenol

group (e.g., a methoxy group) that is later deprotected.
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Synthetic Workflow

3-Methoxybenzaldehyde
+ Nitroethane

Condensation Reaction
(e.g., with primary amine catalyst)

1-(3-Methoxyphenyl)-2-nitropropene

Reduction
(e.g., LiAlH4 or Fe/HCl)

1-(3-Methoxyphenyl)propan-2-amine
(m-Methoxyamphetamine)

Demethylation
(e.g., with HBr)

3-(2-Aminopropyl)phenol

Click to download full resolution via product page

Caption: General synthetic workflow for 3-(2-Aminopropyl)phenol.
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Detailed Experimental Protocol: Synthesis via Reductive
Amination (Illustrative)
The following protocol is an illustrative example of a Leuckart reaction, a method used for the

reductive amination of ketones, to produce the amine from a phenylacetone precursor.[5]

Preparation of (3-Methoxyphenyl)acetone: The precursor ketone can be synthesized from 3-

methoxybenzyl cyanide via reaction with a Grignard reagent like methylmagnesium iodide,

followed by acidic workup.

Leuckart Reaction:

A mixture of (3-methoxyphenyl)acetone (1 equivalent), formamide (excess, e.g., 8

equivalents), and formic acid (e.g., 0.8 equivalents) is heated to reflux in a high-

temperature bath (approx. 190-200°C) for 12-18 hours.[5]

After cooling, the reaction mixture is diluted with water and the intermediate N-[1-(3-

methoxyphenyl)-2-propyl]formamide is extracted using an organic solvent like chloroform.

[5]

The solvent is removed under reduced pressure to yield the crude formamide derivative.

Hydrolysis of the Formamide Intermediate:

The crude N-[1-(3-methoxyphenyl)-2-propyl]formamide is mixed with ethanol and a strong

base, such as potassium hydroxide (KOH), and refluxed for 3-4 hours.[5]

After cooling, the mixture is diluted with water, and the product, 1-(3-

methoxyphenyl)propan-2-amine, is extracted with a solvent like diethyl ether.

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered,

and the solvent is evaporated to yield the methoxy-protected amine.

Demethylation to Yield 3-(2-Aminopropyl)phenol:

The resulting 1-(3-methoxyphenyl)propan-2-amine is treated with a strong demethylating

agent, such as concentrated hydrobromic acid (HBr).
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The mixture is heated to reflux for several hours to cleave the methyl ether.

The reaction is then cooled and neutralized to precipitate the final product, 3-(2-
aminopropyl)phenol, which can be further purified by recrystallization.

Pharmacology and Mechanism of Action
3-(2-Aminopropyl)phenol exhibits a complex pharmacological profile, primarily interacting

with the serotonergic and adrenergic systems. Historically, it was investigated as an

antihypotensive agent for its ability to raise blood pressure, particularly in cases of orthostatic

hypotension.[1][6]

Serotonergic Activity: It acts as a partial agonist at serotonin 5-HT₁A, 5-HT₁B, and 5-HT₂C

receptors, while functioning as an antagonist at the 5-HT₂A receptor.[1] This mixed agonist-

antagonist profile on different serotonin receptor subtypes makes it an interesting scaffold for

developing psychiatric and neurological drugs.

Adrenergic Activity: The compound is an indirect sympathomimetic agent.[1] Its primary

mechanism for raising blood pressure is by stimulating the release of norepinephrine from

adrenergic nerve terminals.[1] This action leads to vasoconstriction and an increase in blood

pressure, with a relatively minor effect on heart rate.[6][7]
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Pharmacological Signaling of 3-(2-Aminopropyl)phenol

Serotonergic System Adrenergic System

3-(2-Aminopropyl)phenol

Partial Agonism Antagonism Adrenergic Nerve Terminal

Stimulates

5-HT1A Receptor 5-HT1B Receptor 5-HT2C Receptor 5-HT2A Receptor Norepinephrine Release

↑ Blood Pressure
(Antihypotensive Effect)
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Caption: Signaling pathways modulated by 3-(2-Aminopropyl)phenol.

Applications as a Molecular Building Block
The true value of 3-(2-aminopropyl)phenol for drug developers lies in its utility as a starting

point for chemical library synthesis and lead optimization. The phenol and amine groups

provide reactive handles for a wide range of chemical transformations, while the

phenylpropylamine core is a well-established pharmacophore.

Structure-Activity Relationship (SAR) Insights
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Modifications to the core structure of 3-(2-aminopropyl)phenol have profound effects on its

biological activity, highlighting key SAR trends:

Positional Isomerism: The position of the hydroxyl group is critical. Meta-substituted

derivatives like 3-(2-aminopropyl)phenol show stronger 5-HT₂A antagonism compared to

their para-substituted counterparts (4-(2-aminopropyl)phenol).[1] Conversely, computational

studies have suggested that para-substituted analogs may exhibit stronger interactions with

other targets, such as the SARS-CoV-2 main protease (Mpro).[1]

Side Chain Modification: Altering the aminopropyl side chain can significantly impact potency

and selectivity. For example, adding methylene groups can introduce steric hindrance that

limits binding to certain enzymatic targets.[1]

Ring Substitution: Replacing the phenol ring with other aromatic systems, such as an indole,

completely shifts the pharmacological profile. The resulting compound, α-methyltryptamine

(AMT), is a hallucinogen and monoamine oxidase inhibitor, unlike the predominantly

serotonergic and adrenergic profile of 3-(2-aminopropyl)phenol.[1]

Modification Target/Activity Resulting Effect Reference

Isomerism:meta-OH

(subject) vs. para-OH
5-HT₂A Receptor

meta isomer shows

stronger antagonism.
[1]

Isomerism:meta-OH

vs. para-OH
SARS-CoV-2 Mpro

para isomer shows

stronger

computational binding.

[1]

Ring System: Phenol

vs. Indole (AMT)
Overall Pharmacology

Shifts from

serotonergic/adrenergi

c to

hallucinogenic/MAOI

activity.

[1]

Side Chain:

Aminopropyl vs. larger

groups

Enzymatic Inhibition

(Mpro)

Increased steric

hindrance reduces

inhibitory potency.

[1]

Workflow for Derivative Synthesis and Screening
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3-(2-Aminopropyl)phenol is an ideal starting point for a lead discovery or optimization

campaign. A typical workflow involves parallel synthesis to create a library of analogs, followed

by systematic screening.

Scaffold Selection:
3-(2-Aminopropyl)phenol

Parallel Synthesis:
- N-acylation/alkylation
- O-alkylation/arylation
- Ring functionalization

Library of Analogs

High-Throughput Screening
(Binding & Functional Assays)

SAR Data Generation

Lead Optimization:
- Potency

- Selectivity
- ADME Properties

Preclinical Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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